2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
Description
2-Phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a synthetic propanamide derivative characterized by three distinct structural motifs:
- Phenoxy group: Attached to the propanamide backbone, this aromatic substituent may enhance lipophilicity and facilitate π-π interactions with biological targets.
- Cyclopentylmethyl group: A conformationally constrained cyclopentane ring linked via a methyl bridge, which may influence steric interactions with receptors.
Properties
IUPAC Name |
2-phenoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNWTIEJUCPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCC1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclopentylmethylamine derivative, which is then reacted with a thiophene-containing compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiophene groups can participate in binding interactions, while the cyclopentyl moiety may influence the compound’s overall conformation and activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogs
Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Core Structure : Piperidin-4-yl scaffold with thiophene-2-carboxamide.
- Key Differences :
- Thiophene is at position 2 (vs. 3 in the target compound), altering electronic distribution.
- Piperidine ring (vs. cyclopentyl) introduces different conformational flexibility and basicity.
- Phenylethyl side chain (absent in the target compound) is a hallmark of opioid receptor binding in fentanyl analogs.
- Implications : Thiophene fentanyl’s opioid activity suggests the target compound’s thiophene-cyclopentyl combination could modulate receptor selectivity or potency, but the absence of a piperidine core may reduce opioid-like effects .
a3-(Methylamino)-1-(Thiophen-2-yl)propan-1-ol
- Core Structure: Propanolamine backbone.
- Key Differences: Thiophen-2-yl (vs. 3-yl) affects sulfur’s electron-withdrawing/donating properties. Methylamino and hydroxyl groups enable hydrogen bonding, unlike the target compound’s amide and phenoxy groups.
- Implications : This compound’s adrenergic activity (inferred from structural similarity to epinephrine) highlights how thiophene position and functional groups dictate target engagement .
Cyclic and Alicyclic Substituents
Methyl 2-({4H,5H,6H-Cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
- Core Structure : Cyclopenta[b]thiophene fused ring system.
- Key Differences: Fused cyclopentane-thiophene (vs. non-fused cyclopentyl in the target compound) increases rigidity. Ester group (vs. amide) alters metabolic stability and hydrolysis susceptibility.
- Implications : The fused ring system may enhance binding to planar enzyme active sites, whereas the target compound’s flexibility could improve CNS penetration .
Propanamide Derivatives with Bulky Substituents
(S)-2-(Butylamino)-N-(3-Cycloheptylpropyl)-3-(1H-Indol-3-yl)propanamide
- Core Structure : Propanamide with indole and cycloheptyl groups.
- Key Differences :
- Indole (electron-rich aromatic) vs. thiophene (sulfur heterocycle) modifies hydrophobic and π-stacking interactions.
- Cycloheptyl (7-membered ring) vs. cyclopentyl alters steric bulk and lipophilicity.
- Implications : Indole’s hydrogen-bonding capacity may enhance protein binding, while cycloheptyl could prolong metabolic half-life compared to the target compound’s cyclopentyl group .
Key Findings and Implications
Thiophene Position: Thiophen-3-yl (target) vs.
Ring Systems : Cyclopentyl (target) vs. piperidine (fentanyl analogs) or fused rings modifies conformational flexibility and receptor fit.
Functional Groups: Phenoxy (target) vs. phenyl or indole substituents impacts π-π interactions and metabolic pathways.
Research Gaps: No direct pharmacological data for the target compound were found. Future studies should evaluate its binding affinity to opioid, adrenergic, or enzymatic targets, leveraging structural insights from analogs.
Biological Activity
2-Phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, a compound featuring a phenoxy group and a thiophene moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a phenoxy group attached to a propanamide backbone, with a cyclopentyl group substituted at one end. The thiophene ring contributes to its pharmacological properties. The chemical formula is C₁₄H₁₅N₁O₂S, with a molecular weight of approximately 253.34 g/mol.
Anticancer Potential
Research indicates that compounds containing thiophene and phenoxy groups often exhibit significant anticancer activity. For instance, studies have demonstrated that related thiophene derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Activity
A study focusing on thiophene derivatives showed that certain compounds exhibited submicromolar GI50 values against human non-small cell lung cancer cells (A549). Specifically, compound 17 from this study demonstrated potent antiproliferative effects with GI50 values ranging from 0.362 to 2.27 µM across different cancer cell lines, indicating its potential as an anticancer agent .
| Cell Line | GI50 (µM) | Comparison with Nocodazole (GI50 µM) |
|---|---|---|
| OVACAR-4 | 2.01 | 22.28 |
| OVACAR-5 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
The mechanism of action for these compounds often involves the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Mechanistic Insights
Further mechanistic studies revealed that the compound could induce G2/M phase arrest in A549 cells and activate caspases involved in the apoptotic pathway (caspase-3, -8, and -9). This suggests that the compound may promote apoptosis through intrinsic pathways associated with mitochondrial dysfunction .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been evaluated for their anti-inflammatory and analgesic effects due to the presence of the phenoxy group.
Anti-inflammatory Activity
Thiophene derivatives have been reported to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The presence of the thiophene ring may enhance interactions with biological targets involved in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
